4E,15Z-Bilirubin IXa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

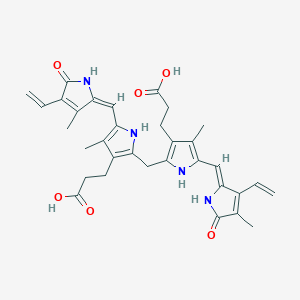

4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.

4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.

科学研究应用

Phototherapy for Neonatal Jaundice

Mechanism and Efficacy

Phototherapy is a standard treatment for neonatal jaundice, primarily targeting the reduction of bilirubin levels in newborns. The isomer 4E,15Z-Bilirubin IXa is generated during this process and has been shown to be more soluble than its precursor forms, facilitating easier excretion from the body. Studies indicate that the quantum yield for the configurational isomerization reaction of bilirubin during phototherapy is significantly higher for this compound compared to other forms, making it an effective agent in lowering serum bilirubin levels in infants .

Case Study Data

A study involving premature infants treated with phototherapy demonstrated that up to 20% of total bilirubin could be converted to the 4E,15Z form during treatment. The half-life of this configurational isomer was found to be approximately 15 hours post-phototherapy, indicating a slower elimination rate compared to other bilirubin forms .

Binding Affinity and Structural Insights

Crystallographic Studies

Recent crystallographic analyses have revealed critical insights into how this compound binds to human serum albumin (HSA). The binding occurs within a specific pocket in the protein structure, which has implications for understanding bilirubin transport and metabolism in the body. The crystal structure shows that this compound interacts with HSA through various amino acid residues, forming stable complexes that influence its pharmacokinetics and therapeutic efficacy .

| Binding Characteristics | Details |

|---|---|

| Binding Site | Sub-domain IB of HSA |

| Key Interactions | Salt bridges with arginine residues R117 and R186 |

| Conformational Changes | Minor changes observed upon binding |

Metabolic Pathways and Excretion

Urinary Excretion Studies

Research has indicated that urinary excretion plays a vital role in eliminating bilirubin photoproducts, including this compound. In studies involving infants with conditions like Crigler-Najjar syndrome, it was found that a significant portion of excreted radioactivity after bilirubin injection was attributed to photoproducts like lumirubin rather than intact bilirubin or its configurational isomers . This highlights the importance of understanding metabolic pathways for effective treatment strategies.

Clinical Implications and Future Directions

The clinical applications of this compound extend beyond neonatal jaundice. Its role as a metabolite suggests potential therapeutic uses in other conditions characterized by elevated bilirubin levels. Ongoing research aims to explore its efficacy in adults and its interactions with various proteins involved in bilirubin metabolism.

属性

CAS 编号 |

69853-43-6 |

|---|---|

分子式 |

C33H36N4O6 |

分子量 |

584.7 g/mol |

IUPAC 名称 |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |

InChI 键 |

BPYKTIZUTYGOLE-KDUUSRDASA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

手性 SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |

规范 SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。